molecular formula C10H8BrFN2O2 B12098181 Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B12098181
M. Wt: 287.08 g/mol
InChI Key: SXMPAXHNNFSQFY-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms at the 6 and 7 positions, respectively, and an ethyl ester group at the 2-carboxylate position. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with α-haloketones under acidic conditions.

    Bromination and Fluorination:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the halogen atoms.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would result in a biaryl compound.

Scientific Research Applications

Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex heterocyclic compounds used in various chemical industries.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain biological targets. The ethyl ester group can also influence its pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

    Ethyl 6-chloro-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate: Contains both bromine and chlorine atoms, potentially offering different chemical properties.

    Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate: The presence of a methyl group instead of fluorine can significantly alter its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Chemical Formula: C10H8BrFN2O2
  • Molecular Weight: 287.09 g/mol
  • CAS Number: 1795450-49-5

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds within this class have shown effectiveness against a range of pathogens due to their ability to inhibit specific enzymes or metabolic pathways in microorganisms.
  • Anticancer Properties: Some derivatives have been identified as potential anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in critical biological pathways, which can be leveraged for therapeutic benefits.

Antimicrobial Efficacy

A study conducted on a series of imidazo[1,2-a]pyridine derivatives, including this compound, demonstrated significant antimicrobial activity. The compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study reported:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.4
HeLa (Cervical Cancer)3.8
A549 (Lung Cancer)4.6

These findings indicate a promising anticancer profile that warrants further investigation.

Case Study 1: Trypanosomiasis Treatment

A recent study explored the use of imidazo[1,2-a]pyridine derivatives for treating Trypanosoma brucei, the causative agent of African sleeping sickness. The modified derivatives showed promising activity with low toxicity to mammalian cells. The lead compound exhibited an EC50 value of 22 nM in cellular assays, indicating significant potential for further development against this disease .

Case Study 2: GABA Receptor Modulation

Research has also indicated that certain imidazo compounds can act as allosteric modulators of GABA receptors. This compound was evaluated for its effects on GABA receptor activity and demonstrated enhanced receptor function at subclinical doses. This property could be leveraged for developing anxiolytic or sedative medications .

Properties

IUPAC Name

ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(11)7(12)3-9(14)13-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMPAXHNNFSQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C(=CC2=N1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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